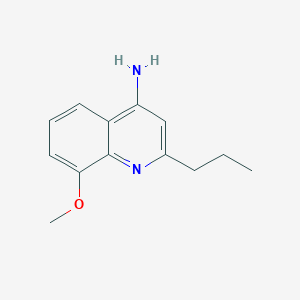

4-Amino-8-methoxy-2-propylquinoline

Description

Significance of the Quinoline (B57606) Core in Diverse Research Fields

The quinoline nucleus is a versatile and highly significant scaffold in medicinal chemistry and various other research domains. orientjchem.orgwisdomlib.org Its fused aromatic ring structure imparts a unique combination of rigidity and the capacity for diverse functionalization, allowing for the fine-tuning of its chemical and physical properties. nih.gov This adaptability has led to the discovery of quinoline derivatives with a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, and antiviral properties. orientjchem.orgresearchgate.netnih.gov

In medicinal chemistry, the quinoline core is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. rsc.org A multitude of clinically approved drugs incorporate the quinoline framework, highlighting its importance in drug discovery and development. researchgate.netrsc.org Beyond pharmaceuticals, quinoline derivatives are investigated for their applications as ligands, sensors, and luminescent materials. researchgate.net The ability of the quinoline ring to undergo both electrophilic and nucleophilic substitution reactions further enhances its utility as a building block in the synthesis of complex molecules. orientjchem.orgnih.gov

The continuous exploration of quinoline chemistry is driven by the need for new therapeutic agents to combat drug resistance and emerging diseases. nih.gov Researchers are constantly developing novel synthetic methodologies to access new derivatives and expand the chemical space of this important heterocyclic system. researchgate.net

Historical Context of Quinoline Derivative Investigations

The history of quinoline is intrinsically linked to the development of medicinal chemistry. The first encounter with a quinoline derivative was in 1820 when quinine (B1679958) was isolated from the bark of the cinchona tree. Quinine proved to be a groundbreaking treatment for malaria. rsc.orgekb.eg This discovery sparked immense interest in the chemical and biological properties of quinoline-containing compounds. ekb.eg

In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar, which he named "Leukol". researchgate.net Later, in 1842, Charles Gerhardt obtained quinoline by the dry distillation of quinine with an alkali. researchgate.net The structural elucidation of quinoline and the development of synthetic methods to produce its derivatives in the late 19th and early 20th centuries, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, were pivotal moments that propelled the field forward. orientjchem.orgresearchgate.net These synthetic advancements enabled the systematic investigation of structure-activity relationships and the development of a wide range of quinoline-based drugs. nih.gov

Overview of 4-Amino-8-methoxy-2-propylquinoline within Quinoline Chemistry Research

This compound is a specific derivative that embodies the structural features often explored in quinoline chemistry research. The presence of an amino group at the 4-position, a methoxy (B1213986) group at the 8-position, and a propyl group at the 2-position provides multiple sites for potential biological interactions and further chemical modifications. The amino group can act as a hydrogen bond donor and a basic center, while the methoxy group can influence the electronic properties and lipophilicity of the molecule. The propyl group at the 2-position can contribute to hydrophobic interactions.

While specific research on this compound itself is not extensively documented in publicly available literature, its structural motifs are present in a variety of researched quinoline derivatives. For instance, studies on related 4-anilino-8-methoxy-2-phenylquinoline derivatives have been conducted to evaluate their antiproliferative activities. nih.gov The synthesis and biological evaluation of various 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) derivatives have also been a significant focus of research, highlighting the importance of substituents at the 8-position. mdpi.comresearchgate.net The synthesis of related compounds like 8-Methoxy-4-(4-methoxyphenyl)quinoline has been explored for applications in materials science, specifically in organic light-emitting devices (OLEDs). nih.govbgsu.edu The study of such derivatives provides valuable insights into the structure-activity relationships that govern the biological and chemical properties of the quinoline scaffold.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1189107-31-0 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

8-methoxy-2-propylquinolin-4-amine |

InChI |

InChI=1S/C13H16N2O/c1-3-5-9-8-11(14)10-6-4-7-12(16-2)13(10)15-9/h4,6-8H,3,5H2,1-2H3,(H2,14,15) |

InChI Key |

ZNDWWCZHGGPXTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C2C=CC=C(C2=N1)OC)N |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization of 4 Amino 8 Methoxy 2 Propylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Amino-8-methoxy-2-propylquinoline would be expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons on the quinoline (B57606) ring system would appear in the downfield region, typically between δ 6.5 and 8.5 ppm. The chemical shifts of these protons are influenced by the electronic effects of the amino and methoxy (B1213986) substituents. The protons of the propyl group would resonate in the upfield region. The methylene (B1212753) protons adjacent to the quinoline ring would likely appear as a triplet, while the next methylene group would be a sextet, and the terminal methyl group would be a triplet. The protons of the methoxy group would present as a sharp singlet, likely in the range of δ 3.8-4.0 ppm. The amino group protons would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the quinoline ring would be found in the aromatic region of the spectrum. The presence of the electron-donating amino and methoxy groups would cause upfield shifts for the carbons they are attached to and other carbons in their vicinity. The carbons of the propyl group would appear in the aliphatic region of the spectrum. The methoxy carbon would have a characteristic chemical shift around δ 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 8.5 | 100 - 160 |

| -NH₂ | Variable (broad singlet) | - |

| -OCH₃ | 3.8 - 4.0 (singlet) | 55 - 60 |

| -CH₂- (propyl, adjacent to ring) | Triplet | ~30-40 |

| -CH₂- (propyl, middle) | Sextet | ~20-30 |

| -CH₃ (propyl, terminal) | Triplet | ~10-15 |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be used to generate the molecular ion.

The expected molecular formula for this compound is C₁₃H₁₆N₂O. The exact mass of the [M+H]⁺ ion would be calculated and compared with the experimentally observed mass-to-charge ratio (m/z) from a high-resolution mass spectrometer (HRMS). This comparison allows for the unambiguous confirmation of the elemental composition. Fragmentation patterns observed in the MS/MS spectrum can further corroborate the proposed structure by showing the loss of specific fragments, such as the propyl or methoxy groups.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 216.28 g/mol |

| Expected [M+H]⁺ (monoisotopic) | 217.1335 m/z |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. dergipark.org.tr The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ region. dergipark.org.tr The aromatic C-H stretching vibrations will be seen above 3000 cm⁻¹, while the aliphatic C-H stretching of the propyl group will be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1500-1650 cm⁻¹ range. dergipark.org.tr The characteristic C-O stretching vibration of the methoxy group would likely appear as a strong band in the 1000-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=C and C=N Stretch (Aromatic) | 1500 - 1650 |

| N-H Bend (Amine) | 1550 - 1650 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

| C-N Stretch | 1250 - 1350 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

The crystal structure would reveal the planarity of the quinoline ring system and the conformation of the propyl and methoxy substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the amino group and potential π-π stacking of the quinoline rings, can also be identified, providing insights into the crystal packing. For a related compound, 8-methoxy-4-(4-methoxyphenyl)quinoline, the quinoline motif was found to be essentially planar. nih.gov

Chromatographic Purity Assessment (e.g., TLC, HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system would be developed to achieve good separation between the product and any starting materials or byproducts. The retention factor (Rf) value would be characteristic of the compound in that specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative determination of purity. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (with or without a modifier like formic acid or trifluoroacetic acid), would be developed. The purity of this compound would be determined by the percentage of the total peak area that corresponds to the main product peak.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography can also be used for purity analysis. A capillary column with a suitable stationary phase would be employed, and the purity would be determined by the relative peak area.

Derivatization and Structural Modification Strategies for 4 Amino 8 Methoxy 2 Propylquinoline Analogs

Functionalization at the 4-Amino Position

The 4-amino group of the quinoline (B57606) ring is a primary site for chemical modification, allowing for the introduction of a wide array of side chains that can significantly influence the compound's biological activity. The general synthetic route to achieve this functionalization often involves the nucleophilic substitution of a 4-chloroquinoline (B167314) precursor with a desired amine.

Research on various 4-aminoquinoline (B48711) analogs has demonstrated that the nature of the substituent at this position is critical. For instance, the length and basicity of an aminoalkyl side chain can modulate antimalarial activity and circumvent resistance mechanisms. While extensive research has focused on the 7-chloro-4-aminoquinoline core, the principles are applicable to the 4-Amino-8-methoxy-2-propylquinoline scaffold. Modifications often involve varying the length of the alkyl chain connecting the 4-amino group to a terminal amine, as well as altering the substituents on the terminal nitrogen. The introduction of bulky or heterocyclic rings at the terminus of the side chain has been shown to enhance activity against resistant strains of pathogens.

| Modification Strategy | Rationale | Example of Functional Group | Potential Impact on Activity |

| Alkyl chain extension/shortening | Modulate lipophilicity and interaction with target | Varies from ethyl to dodecyl | Can overcome drug resistance |

| Introduction of terminal heterocycles | Enhance metabolic stability and target binding | Piperidine, Pyrrolidine, Morpholine | Increased potency |

| N-alkylation/arylation | Modify basicity and steric hindrance | Methyl, Ethyl, Phenyl | Influence on target affinity and selectivity |

Modifications of the 8-Methoxy Group

A common modification strategy involves the demethylation of the 8-methoxy group to yield the corresponding 8-hydroxyquinoline (B1678124). This phenolic hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification, to introduce a variety of substituents. Additionally, the 8-methoxy group can be replaced with other alkoxy groups of varying chain lengths or with bioisosteric replacements to fine-tune the molecule's physicochemical properties. For example, replacing the methoxy (B1213986) group with a fluorine atom can block metabolic oxidation and improve the pharmacokinetic profile mdpi.com.

| Modification | Synthetic Approach | Potential Outcome |

| Demethylation to 8-hydroxy | Treatment with strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃) | Introduction of a reactive handle for further derivatization |

| Etherification of 8-hydroxy | Williamson ether synthesis | Modulation of lipophilicity and steric bulk |

| Bioisosteric replacement | Synthesis from precursors with alternative substituents | Improved metabolic stability and altered electronic properties |

Alterations of the 2-Propyl Side Chain

The 2-propyl side chain is a crucial determinant of the molecule's lipophilicity and steric profile, which in turn affects its interaction with biological targets and its pharmacokinetic properties. Altering this side chain can lead to significant changes in biological activity.

Strategies for modifying the 2-propyl group include varying the chain length (e.g., ethyl, butyl), introducing branching (e.g., isopropyl), or incorporating unsaturation. Furthermore, the terminal methyl group of the propyl chain can be functionalized to introduce polar groups, which can impact solubility and target interactions. Synthesis of such analogs typically involves starting from quinoline precursors with the desired C2-substituent already in place. For instance, 2-ethyl-4-methylprimaquine has shown activity comparable to primaquine (B1584692), indicating that modifications at this position are well-tolerated and can fine-tune the activity and toxicity profile nih.gov.

| Side Chain at C2 | Observed Effect |

| Ethyl | Can maintain or enhance biological activity |

| Branched alkyl (e.g., Isopropyl) | May improve metabolic stability |

| Functionalized alkyl | Can modulate solubility and target interactions |

Introduction of Hybrid Moieties (e.g., Triazoles, Thioureas)

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy to develop novel compounds with potentially enhanced activity or a dual mode of action. For 4-aminoquinoline analogs, this often involves attaching heterocyclic moieties like triazoles or thioureas to the core structure, typically via the 4-amino side chain.

Triazole Hybrids: 1,2,3-triazole rings can be readily introduced using copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This approach allows for the synthesis of a diverse library of hybrid molecules by reacting an azide-functionalized 4-aminoquinoline with various alkynes nih.gov. These hybrids have shown promising antimalarial activity nih.gov.

Thiourea Hybrids: Thiourea derivatives of 4-aminoquinolines have been synthesized and evaluated for their biological activities. The thiourea moiety can act as a flexible linker and can form key hydrogen bonds with biological targets. These derivatives have demonstrated potent antimalarial activity, with some compounds showing high efficacy against both sensitive and resistant strains of Plasmodium falciparum nih.gov.

| Hybrid Moiety | Linking Strategy | Reported Biological Activity |

| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition | Antimalarial nih.gov |

| Thiourea | Reaction of an amino-functionalized quinoline with an isothiocyanate | Antimalarial nih.gov |

Scaffold Hopping and Bioisosteric Replacements

Scaffold Hopping: This strategy involves replacing the central quinoline core with a different heterocyclic system while aiming to retain the key pharmacophoric features necessary for biological activity. The goal is to discover novel chemical classes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. For the this compound scaffold, potential replacements could include quinazolines, acridines, or other bicyclic heteroaromatic systems that can spatially orient the key substituents in a similar fashion.

Bioisosteric Replacements: Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. This is a common strategy to address issues like metabolic instability or toxicity.

8-Methoxy Group: As mentioned, the methoxy group can be metabolically labile. Bioisosteric replacements such as a fluorine atom, a difluoromethyl group, or even a small cyclic ether could enhance metabolic stability mdpi.comcambridgemedchemconsulting.com.

2-Propyl Group: The propyl group can be replaced by other alkyl groups or by bioisosteres like a cyclopropyl group to alter lipophilicity and metabolic stability.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| 8-Methoxy | Fluorine, Difluoromethyl | Block metabolic oxidation, improve stability mdpi.comcambridgemedchemconsulting.com |

| 2-Propyl | Cyclopropyl, Isopropyl | Alter lipophilicity, improve metabolic profile |

| Quinoline Ring | Quinazoline, Acridine | Discover novel scaffolds with improved properties |

Rational Design for Modifying Biological Activities

Rational drug design utilizes the understanding of a drug's biological target and mechanism of action to guide the design of new, more effective compounds. For 4-aminoquinoline analogs, this involves leveraging structure-activity relationship (SAR) data and computational modeling.

SAR studies on a wide range of 4-aminoquinoline derivatives have provided valuable insights into the structural requirements for activity. For example, in the context of antimalarial agents, a key mechanism of action is the inhibition of hemozoin formation. Rational design strategies aim to design molecules that can efficiently accumulate in the parasite's food vacuole and effectively bind to heme.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are employed to predict the binding affinity of newly designed analogs to their targets and to forecast their biological activity. This allows for the prioritization of synthetic targets and a more focused approach to drug discovery. For instance, the design of hybrid molecules, such as those containing thiourea moieties, can be guided by docking studies to ensure optimal interaction with the target enzyme nih.gov.

Biological Activity Investigations of 4 Amino 8 Methoxy 2 Propylquinoline and Its Derivatives Preclinical Studies

In Vitro Screening against Pathogenic Microorganisms

The quinoline (B57606) scaffold is a critical component in numerous antimicrobial agents. Research into 4-amino-8-methoxy-2-propylquinoline and its related structures has revealed a spectrum of activity against bacteria, fungi, and protozoa.

Derivatives of 8-methoxyquinoline (B1362559) have demonstrated notable antibacterial properties. For instance, novel 8-methoxy-4-methyl-quinoline derivatives have been synthesized and evaluated for their antibacterial efficacy. researchgate.netresearchgate.net Among these, compounds 10 , 11 , and 16 exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to the standard drug ampicillin (B1664943) against S. aureus (MIC 3.125 µg/mL), B. subtilis (MIC 6.25 µg/mL), and E. coli (MIC 6.25 µg/mL). researchgate.netresearchgate.net Generally, quinoline derivatives tend to be more effective against Gram-positive bacteria than Gram-negative bacteria, a phenomenon attributed to the structural differences in the bacterial cell wall. nih.govscienceopen.com The presence of an outer membrane in Gram-negative bacteria can impede the entry of these compounds. nih.govscienceopen.com

The introduction of different substituents on the quinoline ring significantly influences antibacterial activity. Studies have shown that electron-donating groups can enhance activity against both Gram-positive and Gram-negative bacteria compared to electron-withdrawing groups. nih.govscienceopen.com Quinolone compounds, a class of synthetic broad-spectrum antibiotics, exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. mdpi.com Specifically, certain 4-oxoquinoline-3-carboxylic acids have shown potent activity against a range of Gram-positive and Gram-negative bacteria. nih.gov Furthermore, a series of 2-amino-1,4-naphthoquinone derivatives displayed activity against various bacterial strains, with one derivative being particularly effective against K. pneumoniae. researchgate.net

Table 1: Antibacterial Activity of Selected 8-Methoxy-4-methyl-quinoline Derivatives

| Compound | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 10 | S. aureus | 22 | 3.125 |

| B. subtilis | 20 | 6.25 | |

| E. coli | 19 | 6.25 | |

| 11 | S. aureus | 21 | 3.125 |

| B. subtilis | 19 | 6.25 | |

| E. coli | 20 | 6.25 | |

| 16 | S. aureus | 23 | 3.125 |

| B. subtilis | 21 | 6.25 | |

| E. coli | 18 | 12.5 | |

| Ampicillin (Standard) | S. aureus | 24 | 1.56 |

| B. subtilis | 23 | 3.125 | |

| E. coli | 22 | 3.125 |

Data sourced from a study on novel 8-methoxy-4-methyl-quinoline derivatives. researchgate.netresearchgate.net

Quinoline derivatives, particularly those incorporating an 8-hydroxyquinoline (B1678124) scaffold, have shown promising antifungal activity. nih.gov The hybridization of 8-hydroxyquinoline with a 1,2,3-triazole ring has yielded compounds with significant efficacy against a panel of fungal species, including Candida spp., Trichosporon asahii, Microsporum spp., and Trichophyton spp. nih.gov Two such derivatives, 5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-ol (12) and 5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-ol (16) , demonstrated MIC values ranging from 1-16 µg/ml for yeast and 2-4 µg/ml for dermatophytes. nih.gov Time-kill assays indicated that these compounds have a fungicidal effect. nih.gov

Furthermore, a new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and screened for their antimicrobial activity. mdpi.com Compound 3l from this series showed the highest effect against most tested bacterial and unicellular fungal strains, with a particularly strong effect against C. albicans (MIC = 31.125 µg/mL). mdpi.com

The 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) scaffolds are fundamental to many antimalarial drugs. nih.govnih.gov Derivatives of 8-amino-6-methoxyquinoline (B117001) have been synthesized and evaluated for their activity against Plasmodium species. For instance, 8-[(4'-Amino-1'-methylbutyl)amino]-4-ethyl-6-methoxyquinoline (4-ethylprimaquine) showed activity against Plasmodium cynomolgi comparable to primaquine (B1584692). nih.gov Another study on 2,4-disubstituted 6-methoxy-8-aminoquinoline analogues found that 2-Ethyl-4-methylprimaquine had activity equal to primaquine against P. cynomolgi. nih.gov

In the context of leishmaniasis, 4-aminoquinolines are considered a privileged scaffold for designing leishmanicidal agents. nih.gov Amodiaquine, a 4-aminoquinoline antimalarial, has demonstrated excellent in vitro activity against intracellular amastigotes of L. donovani. nih.gov Additionally, a series of 2,4-disubstituted 8-aminoquinoline analogues were evaluated against Leishmania donovani, with 8-[[6-(Diethylamino)hexyl]amino]-2-ethyl-6-methoxy-4-methylquinoline showing significant activity. nih.gov

Regarding trypanosomatids, the enzyme trypanothione (B104310) reductase is a key drug target. nih.gov 8-Methoxy-naphtho[2,3-b]thiophen-4,9-quinone was identified as a non-competitive inhibitor of this enzyme from Trypanosoma cruzi. nih.gov Furthermore, a series of 8-amino-6-methoxyquinoline-tetrazole hybrids were synthesized and tested for their antiplasmodial activity against Plasmodium falciparum. nih.govresearchgate.net The activity of these hybrids was found to be strongly influenced by the linker connecting the quinoline and tetrazole moieties. nih.govresearchgate.net

Table 2: Antiprotozoal Activity of Selected Quinoline Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 4-ethylprimaquine | Plasmodium cynomolgi | Activity comparable to primaquine | nih.gov |

| 2-Ethyl-4-methylprimaquine | Plasmodium cynomolgi | Activity equal to primaquine | nih.gov |

| Amodiaquine | Leishmania donovani | Excellent in vitro response | nih.gov |

| 8-[[6-(Diethylamino)hexyl]amino]-2-ethyl-6-methoxy-4-methylquinoline | Leishmania donovani | Significant activity | nih.gov |

| 8-Methoxy-naphtho[2,3-b]thiophen-4,9-quinone | Trypanosoma cruzi | Inhibits trypanothione reductase | nih.gov |

In Vitro Cytotoxicity Profiling in Non-Clinical Cell Lines (e.g., Cancer Cell Lines for Research Tools)

Quinoline and its derivatives have been extensively studied for their potential as anticancer agents. A study on 4-anilino-8-methoxy-2-phenylquinoline and its 8-hydroxy counterparts revealed significant antiproliferative activity. nih.gov The position of the methoxy (B1213986) group on the quinoline ring was found to be crucial for this activity. nih.gov Specifically, compound 11 (an 8-hydroxy derivative) was highly active against HCT-116 colon cancer, MCF7, and MDA-MB-435 breast cancer cell lines, with GI50 values of 0.07, <0.01, and <0.01 microM, respectively. nih.gov This compound was found to induce cell cycle arrest in the S-phase. nih.gov

Another study focused on 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives as potential cytotoxic agents targeting the β-catenin/TCF4 signaling pathway, which is often overactivated in cancer. nih.govresearchgate.net These compounds showed cytotoxic potencies comparable to the clinical drug imatinib (B729) against HCT116 and HepG2 cancer cell lines. nih.govresearchgate.net Compound 18B from this series emerged as the most potent, inducing apoptosis and inhibiting cell migration. nih.govresearchgate.net

Furthermore, a 4-aminoquinoline derivative, N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was found to significantly sensitize cancer cells to killing by Akt inhibitors with minimal cytotoxicity to non-cancer cells. nih.gov This highlights the potential of using such compounds in combination therapies. nih.gov

Table 3: Cytotoxicity of Selected Quinoline Derivatives in Cancer Cell Lines

| Compound | Cell Line | Activity (GI50/IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 11 (4-anilino-8-hydroxy-2-phenylquinoline derivative) | HCT-116 (Colon) | 0.07 µM | S-phase arrest | nih.gov |

| MCF7 (Breast) | <0.01 µM | S-phase arrest | nih.gov | |

| MDA-MB-435 (Breast) | <0.01 µM | S-phase arrest | nih.gov | |

| 18B (4,7-disubstituted 8-methoxyquinazoline derivative) | HCT116 (Colon) | 5.64 ± 0.68 to 23.18 ± 0.45 µM | Apoptosis induction, migration inhibition | nih.govresearchgate.net |

| HepG2 (Liver) | 5.64 ± 0.68 to 23.18 ± 0.45 µM | Apoptosis induction, migration inhibition | nih.govresearchgate.net |

Enzyme Inhibition Studies (e.g., against specific microbial or parasitic enzymes, human target enzymes as research tools)

The inhibitory activity of quinoline derivatives against specific enzymes is a key area of research. As mentioned earlier, 8-Methoxy-naphtho[2,3-b]thiophen-4,9-quinone acts as a non-competitive inhibitor of trypanothione reductase, a crucial enzyme in trypanosomatids. nih.gov Its Ki-values were determined to be 5 µM with respect to the substrate (trypanothione) and 3.6 µM with respect to the co-factor (NADPH). nih.gov

In the context of cancer, thienopyrimidine derivatives, which are structurally related to quinazolines, have been investigated as inhibitors of various tyrosine kinase receptors. mdpi.com A series of 4-amino-thieno[2,3-d]pyrimidines were found to inhibit the vascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor, with the most active derivative having an IC50 of 3 nM. mdpi.com Another class of 4-amino-thieno[2,3-d]pyrimidines were identified as potent inhibitors of Tie-2, with one of the most active compounds having an IC50 value of 0.07 μM. mdpi.com

Furthermore, in the field of cardiovascular research, 4-amino-2-pyridone derivatives have been identified as new potent inhibitors of Proprotein Convertase Subtilisin-like Kexin type 9 (PCSK9). unipd.it One such compound, at a concentration of 5 µM, completely blocked PCSK9 secretion from HepG2 cells. unipd.it

Receptor Binding Assays (e.g., for specific protein targets identified as research interests)

Receptor binding assays are crucial for understanding the molecular targets of new compounds. A study on benzamide-isoquinoline derivatives explored the effects of electron-donating and -withdrawing groups on ligand selectivity for the sigma-2 (σ2) versus the sigma-1 (σ1) receptor. nih.gov The electron-donating methoxy group was found to increase σ2 affinity, with one derivative showing a 631-fold improvement in σ2 selectivity over the σ1 receptor. nih.gov This provides a valuable guide for designing more selective σ2 receptor ligands. nih.gov

In another study, a 125I-labeled derivative of the potent serotonin (B10506) (5-HT) agonist 8-hydroxy-2-[di-n-propylamino]tetralin (8-OH-DPAT) was used to label 5-HT1A sites in the rat brain. nih.gov This radioligand, 125I-BH-8-MeO-N-PAT, showed nanomolar affinity for 5-HT1A sites and had a pharmacological profile identical to that of [3H]-8-OH-DPAT, making it a selective tool for studying these receptors. nih.gov

In Vivo Preclinical Models (Animal Studies) for Activity Validation

Detailed findings from in vivo preclinical studies are crucial for validating the therapeutic potential of a new chemical entity. Such studies typically involve the use of animal models to assess the compound's efficacy and its effects on a pathogen within a living organism.

There is no available scientific literature detailing the evaluation of this compound in murine models of infection. Research in this area would typically involve infecting mice with a specific pathogen and subsequently administering the compound to determine its ability to clear or control the infection.

No studies have been published that quantify the ability of this compound to reduce parasite burden in animal models. Such studies are essential for demonstrating a compound's direct or indirect antiparasitic effects and would typically involve measuring the number of parasites in blood or tissues at various time points after treatment.

Information regarding the impact of this compound on the growth and morphology of pathogens within an in vivo system is not available. These investigations would usually involve microscopic or molecular techniques to observe changes in the pathogen's structure, development, and proliferation following exposure to the compound in an infected animal model.

Mechanistic Elucidation at the Cellular and Molecular Level for 4 Amino 8 Methoxy 2 Propylquinoline

Cellular Uptake and Localization Studies

The cellular entry and subcellular accumulation of quinoline (B57606) derivatives are critical determinants of their biological activity. For many 4-aminoquinolines, their basic nature facilitates a process of ion trapping within acidic organelles. This mechanism involves the diffusion of the uncharged form of the molecule across cellular membranes and subsequent protonation within acidic compartments like lysosomes, leading to its accumulation. taylorandfrancis.com This lysosomotropic property is a well-documented characteristic of many 4-aminoquinoline (B48711) drugs. taylorandfrancis.com

While specific studies on the cellular uptake and localization of 4-Amino-8-methoxy-2-propylquinoline are not extensively detailed in the current literature, the general behavior of 4-aminoquinolines suggests a likelihood of accumulation in acidic vesicles within the cell. taylorandfrancis.com The physicochemical properties of the 8-methoxy and 2-propyl substitutions on the quinoline ring would influence its lipophilicity and pKa, which in turn would modulate its membrane permeability and the extent of its accumulation in acidic organelles. Further research using fluorescently labeled analogs of this compound is necessary to precisely map its subcellular distribution.

Investigations into Mitochondrial Function Perturbation

Mitochondria are increasingly recognized as a key target for various quinoline-based compounds. Disruption of mitochondrial function can lead to a cascade of events culminating in cell death. While direct studies on this compound's effect on mitochondria are limited, research on structurally related quinoline derivatives provides significant insights.

For instance, some quinoline compounds have been shown to interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and a dissipation of the mitochondrial membrane potential (ΔΨm). The disruption of ΔΨm is a critical event that can trigger the intrinsic apoptotic pathway. The structural features of this compound, particularly the quinoline core, suggest a potential for interaction with mitochondrial components.

Induction of Cellular Stress Pathways (e.g., ROS generation, autophagy)

Cellular stress pathways are often activated in response to xenobiotic exposure. The generation of reactive oxygen species (ROS) and the induction of autophagy are two such pathways that have been implicated in the mechanism of action of several quinoline derivatives.

Studies on compounds like 4-nitroquinoline (B1605747) 1-oxide have demonstrated a dose-dependent increase in ROS levels, including superoxide (B77818) and hydrogen peroxide. nih.gov This oxidative stress can lead to damage of cellular macromolecules such as DNA, lipids, and proteins. nih.gov The metabolic activation of certain quinoline compounds can also contribute to ROS production.

Autophagy, a cellular process for the degradation of damaged organelles and proteins, can be modulated by quinoline compounds. Some 4-aminoquinoline analogs have been observed to interfere with the degradation of autophagosomes in lysosomes, a consequence of their lysosomotropic properties and ability to elevate intra-lysosomal pH. taylorandfrancis.com This disruption of the autophagic flux can contribute to cellular stress and, in some contexts, enhance the cytotoxic effects of other therapeutic agents. For example, novel 2-amino-1,4-naphthoquinone derivatives have been shown to induce cell death in A549 cells through autophagy. mdpi.com

Effects on Cell Cycle Progression and Apoptosis-like Processes

Alterations in cell cycle progression and the induction of apoptosis are common mechanisms through which antiproliferative agents exert their effects. Research on various quinoline derivatives has revealed their capacity to interfere with these fundamental cellular processes.

For example, certain 4-anilino-8-methoxy-2-phenylquinoline derivatives have been shown to cause an accumulation of cells in the S-phase of the cell cycle. nih.gov In contrast, some 2-phenylquinoline (B181262) derivatives are known to act as antimitotic agents, inducing cell cycle arrest in the G2/M phase. nih.gov The specific substitution pattern on the quinoline ring appears to be a critical determinant of the cell cycle phase that is targeted.

The induction of apoptosis, or programmed cell death, is another key outcome of treatment with certain quinoline compounds. A novel DNA intercalator, 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one, has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. nih.gov This process is often characterized by morphological changes such as cell shrinkage, membrane blebbing, and nuclear condensation.

Interaction with Nucleic Acids and Proteins (e.g., DNA fragmentation, heme polymerization inhibition)

The ability of quinoline compounds to interact with essential biomolecules like nucleic acids and proteins is central to their biological activity. One of the most well-established mechanisms of action for antimalarial 4-aminoquinolines is the inhibition of heme polymerization. nih.govnih.gov During the intraerythrocytic stage of its life cycle, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. hilarispublisher.com The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. hilarispublisher.com 4-aminoquinolines are thought to accumulate in the parasite's digestive vacuole and form a complex with heme, thereby preventing its polymerization. taylorandfrancis.comhilarispublisher.com This leads to the buildup of toxic free heme, which ultimately kills the parasite. nih.gov

Beyond heme polymerization, some quinoline derivatives can directly interact with DNA. Polycyclic aromatic molecules, including certain quinoline structures, can intercalate into the double-stranded DNA helix. nih.gov This intercalation can interfere with DNA replication and transcription, leading to cellular dysfunction and death. For instance, the compound 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one has been identified as a DNA intercalator. nih.gov

The following table summarizes the inhibitory activity of some 4-aminoquinoline derivatives against heme polymerization, a key process in the life cycle of the malaria parasite.

| Compound | Target/Process | Effect |

| 4-Aminoquinoline derivatives | Heme Polymerization | Inhibition |

| 1-[3-(7-chloro-quinolin-4-ylamino)-propyl]-3-cyclopropyl-thiourea (7) | Heme Polymerization | Superior in vitro activity vs. Chloroquine |

| Chloroquine | Heme Polymerization | Inhibition |

Modulation of Specific Biological Pathways and Signaling Cascades

The diverse biological effects of quinoline derivatives are often underpinned by their ability to modulate specific signaling pathways. While the precise pathways affected by this compound are yet to be fully elucidated, studies on related compounds offer valuable clues.

For example, the flavonoid oroxylin A, which shares some structural similarities with the methoxy-substituted quinoline core, has been shown to modulate a variety of oncogenic signaling pathways. nih.gov Furthermore, a novel proton-pump inhibitor, 3-butyryl-8-methoxy-4-[(2-thiophenyl)amino]quinoline, has been demonstrated to suppress H+/K+-ATPase activity in gastric parietal cells, highlighting the potential for quinoline derivatives to interact with specific enzyme systems. nih.gov The development of future research in this area will likely uncover the specific signaling cascades that are perturbed by this compound, providing a more complete picture of its molecular mechanism of action.

Structure Activity Relationship Sar Studies of 4 Amino 8 Methoxy 2 Propylquinoline Analogs

Impact of Substituents at the 4-Amino Position on Biological Activity

The amino group at the 4-position of the quinoline (B57606) ring is a critical feature for the biological activity of this class of compounds. esr.ieyoutube.com Modifications to this group, particularly the nature of the side chain attached to the nitrogen, have profound effects on potency and resistance profiles. nih.gov

The dialkylaminoalkyl side chain is a common motif that often maximizes activity. slideshare.net The terminal amino group within this side chain is considered essential for the accumulation of these compounds in their target sites, such as the acidic food vacuole of the malaria parasite. esr.ie The length and branching of the alkyl spacer between the two nitrogen atoms are crucial. Studies on various 4-aminoquinolines have shown that a spacer of two to five carbons is optimal for activity. youtube.com

Furthermore, the nature of the terminal amine itself is a key determinant of activity. While tertiary amines are common, some studies indicate that secondary amines can lead to significantly extended metabolic half-lives. nih.gov The introduction of aromatic rings or hydroxyl groups into the side chain has been shown to reduce both activity and toxicity. youtube.comslideshare.net

Influence of the 8-Methoxy Group on Target Interaction

The presence and position of substituents on the quinoline nucleus are pivotal in modulating the electronic properties and binding interactions of the molecule. The 8-methoxy group, an electron-donating substituent, can significantly influence the compound's biological profile. In some contexts, such as certain antiproliferative 2-phenylquinoline (B181262) derivatives, a methoxy (B1213986) group at the 8-position (8-OMe) has been compared with a hydroxyl group (8-OH). nih.gov

Molecular docking studies on other quinoline derivatives have suggested that the oxygen atom of a methoxy group can form stable hydrogen bond interactions with amino acid residues like lysine (B10760008) in protein binding sites. nih.gov This highlights the potential for the 8-methoxy group to serve as a key anchoring point for target engagement.

Role of the 2-Propyl Side Chain in Efficacy and Selectivity

Substituents at the 2-position of the quinoline ring can influence the molecule's steric profile, lipophilicity, and ultimately its efficacy and selectivity. While specific data on a 2-propyl group in the context of 4-Amino-8-methoxy-quinoline is limited, general principles can be drawn from studies on related analogs.

Positional Isomer Effects on Biological Profile

The specific placement of substituents on the quinoline ring system dramatically affects the biological activity. The differential effects of a methoxy group at the 6-position versus the 8-position serve as a clear example of positional isomerism influencing efficacy. In a study of antiproliferative 4-anilino-2-phenylquinolines with a 4'-COMe substitution on the aniline (B41778) ring, the 6-methoxy derivative demonstrated higher potency than the 8-methoxy analog. nih.gov

This underscores that even a seemingly minor shift in the location of a functional group can alter the molecule's electronic distribution, steric hindrance, and hydrogen bonding capacity, thereby changing how it interacts with its biological target. Any substitution at the C-8 position in some 4-aminoquinoline (B48711) series has been reported to abolish activity, whereas in the 8-aminoquinoline (B160924) series (e.g., Primaquine), a methoxy group at the 6-position is considered essential. youtube.comslideshare.net These findings highlight the critical importance of substituent placement in defining the biological profile of quinoline-based compounds.

Identification of Key Pharmacophoric Features

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For 4-aminoquinoline analogs, several key pharmacophoric features have been identified through extensive SAR studies. nih.gov

The fundamental components include:

The Quinoline Ring System: This planar aromatic structure is crucial for activity, often participating in π-π stacking interactions with biological targets like heme or aromatic amino acid residues in enzymes. esr.ie

The 4-Amino Group: This group, with its basic nitrogen, is a key feature. It is often protonated at physiological pH, which is important for accumulation in acidic organelles and for forming ionic interactions. esr.ie

The Aliphatic Side Chain: The length and flexibility of the linker between the 4-amino group and a terminal amine are critical for positioning the terminal group correctly for target interaction.

The Terminal Nitrogen: The basicity of this group is vital for the molecule's physicochemical properties and its ability to engage in hydrogen bonding or ionic interactions.

Substituents on the Quinoline Ring: Electron-withdrawing groups (like chlorine at position 7) or electron-donating groups (like methoxy at position 8) modulate the electronic character of the quinoline system and can serve as additional binding points. youtube.comnih.gov

A common pharmacophore for 4-aminoquinolines was defined based on the lowest energy conformation of the most active compounds in a series, using chemical functional descriptors for structural alignment. nih.gov

Development of Predictive SAR Models

To rationalize the vast amount of SAR data and to guide the design of new, more potent analogs, researchers employ computational methods to develop predictive SAR models. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning-based models that correlate the chemical structures of compounds with their biological activities. nih.gov

For 4-aminoquinoline analogs, QSAR models have been developed to predict activity against both drug-sensitive and drug-resistant strains of pathogens. nih.gov These models use a wide range of molecular descriptors that numerically represent the physicochemical properties of the compounds, such as steric, electronic, and hydrophobic features.

By analyzing the contribution of different descriptors, these models can provide insights into the key structural features that drive activity. For example, models have highlighted the importance of hydrophilic properties for activity against chloroquine-sensitive malaria strains. nih.gov Robust and validated QSAR models serve as powerful tools for the virtual screening of large compound libraries and for the rational design of novel 4-aminoquinoline derivatives with improved efficacy and desirable pharmacokinetic profiles. nih.govnih.gov

The table below presents data on the antiproliferative activity of some 4-anilino-2-phenylquinoline derivatives, illustrating the impact of substituent position on the quinoline ring.

Table 1: Antiproliferative Activity of Substituted 4-Anilino-2-phenylquinolines

| Compound | Quinoline Substituent | Aniline Substituent | GI50 (µM) |

|---|---|---|---|

| 1 | 6-OMe | 4'-COMe | 3.89 |

| 8 | 8-OMe | 4'-COMe | 10.47 |

| 9 | 8-OH | 4'-COMe | 14.45 |

| 10 | 8-OMe | 3'-COMe | 8.91 |

| 11 | 8-OH | 3'-COMe | 1.20 |

| 15a | 8-OH | 3'-C(NOH)Me | 2.88 |

| 15b | 8-OH | 3'-C(NOMe)Me | 5.50 |

Data sourced from a study on antiproliferative quinoline derivatives. nih.gov

Future Research Directions for 4 Amino 8 Methoxy 2 Propylquinoline in Academic Inquiry

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to advancing the study of any chemical entity. For 4-Amino-8-methoxy-2-propylquinoline, future research could focus on moving beyond traditional multi-step syntheses to more innovative and streamlined approaches.

Key areas for exploration include:

One-Pot and Multicomponent Reactions: Designing a one-pot synthesis, possibly through a multicomponent reaction strategy, would significantly improve the efficiency of producing this compound and its analogues. consensus.app Such methods often involve the domino reaction of simple starting materials, reducing the number of isolation and purification steps, which is both time- and resource-efficient. consensus.app

Catalyst Development: Investigating novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions, higher yields, and improved regioselectivity. For instance, palladium-catalyzed reactions have been successfully employed for the synthesis of various 4-aminoquinoline (B48711) derivatives. consensus.app

Flow Chemistry: The application of flow chemistry could enable a more controlled, scalable, and potentially safer synthesis. This continuous processing method can offer advantages in terms of reaction time, temperature control, and mixing efficiency.

Green Chemistry Approaches: Future synthetic strategies should prioritize the use of greener solvents, reduce energy consumption, and minimize waste generation, aligning with the principles of sustainable chemistry.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Considerations |

| Multicomponent Reactions | High atom economy, reduced steps, diversity-oriented synthesis. | Optimization of reaction conditions, catalyst selection. |

| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope. | Catalyst cost and removal, ligand design. |

| Flow Chemistry | Enhanced safety, scalability, precise control of parameters. | Initial setup cost, potential for clogging. |

Design of Advanced Derivatives for Specific Biological Probes

The core structure of this compound serves as an excellent starting point for the design of advanced derivatives that can function as specific biological probes. By systematically modifying the quinoline (B57606) scaffold, researchers can fine-tune the compound's properties to interact with specific biological targets.

Future design strategies should consider:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the 2-propyl group, the 4-amino group, and the 8-methoxy group affect biological activity is crucial. For example, studies on related 4-anilino-8-methoxy-2-phenylquinoline derivatives have shown that the nature and position of substituents on the quinoline ring are critical for their antiproliferative activity. nih.gov

Introduction of Reporter Moieties: The incorporation of fluorescent tags, biotin, or radioactive isotopes could transform the molecule into a powerful tool for imaging, affinity purification, and target identification studies.

Photoaffinity Labeling: The design of derivatives containing photo-reactive groups would allow for the covalent labeling of target proteins upon photo-irradiation, facilitating the identification of binding partners.

Multi-Targeting Approaches and Combination Studies (in vitro/preclinical)

The concept of multi-target drugs, which can modulate multiple biological targets simultaneously, is gaining traction as a strategy to combat complex diseases like cancer and neurodegenerative disorders. The 4-aminoquinoline scaffold is known to interact with various biological targets, making this compound an interesting candidate for such approaches.

Future preclinical research in this area could involve:

Design of Multi-Target Ligands: Rational design of derivatives that can simultaneously inhibit multiple key enzymes or receptors involved in a disease pathway. For instance, quinoline derivatives have been explored as multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M in cancer research.

In Vitro Combination Studies: Evaluating the synergistic or additive effects of this compound with existing drugs. This could reveal novel therapeutic combinations with enhanced efficacy and potentially reduced side effects. For example, combination screenings of novel quinoline derivatives with reference drugs have shown to lower the minimum inhibitory concentration (MIC) against bacterial strains. nih.gov

Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed multi-target or synergistic effects through techniques like Western blotting, gene expression analysis, and enzymatic assays.

Advanced Computational Methodologies for Predictive Modeling

In silico methods are indispensable in modern drug discovery and chemical biology. The application of advanced computational techniques can accelerate the research and development process for this compound.

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to predict the biological activity of novel derivatives based on their physicochemical properties and structural features. nih.govresearchgate.net This can help prioritize the synthesis of the most promising compounds.

Molecular Docking and Dynamics Simulations: Using molecular docking to predict the binding modes of this compound and its derivatives to various biological targets. researchgate.net Molecular dynamics simulations can then be used to assess the stability of the ligand-protein complexes and provide insights into the binding interactions. researchgate.net

Pharmacophore Modeling: Developing pharmacophore models based on the structural features required for a specific biological activity. nih.gov These models can then be used to screen virtual libraries for new potential hits.

ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

Role in Chemical Biology and Probe Development

Chemical biology relies on small molecules to probe and understand complex biological systems. This compound and its derivatives have the potential to be valuable tools in this field.

Future research in this direction could explore:

Target Identification and Validation: Using derivatives of this compound as baits in affinity chromatography or activity-based protein profiling to identify their cellular binding partners.

Pathway Elucidation: Employing the compound as a modulator to study its effects on specific signaling pathways and cellular processes.

Development of Fluorescent Probes: Designing derivatives with intrinsic fluorescence or those that can be readily conjugated to fluorophores to visualize their subcellular localization and interaction with biological targets.

Contribution to Understanding Fundamental Biological Processes

The interactions of small molecules with biological systems can provide profound insights into fundamental biological processes. By studying the effects of this compound on cells and organisms, researchers can uncover novel aspects of biology.

Potential areas of investigation include:

Elucidation of Novel Drug Targets: If the compound exhibits a unique biological activity, identifying its molecular target could reveal a previously unknown player in a biological pathway, which could then become a new target for drug development.

Understanding Drug Resistance: Investigating how cells develop resistance to this compound could shed light on general mechanisms of drug resistance.

Probing Protein-Protein Interactions: Designing derivatives that can stabilize or disrupt specific protein-protein interactions would be a valuable tool for studying the function of these interactions in cellular processes.

Q & A

Q. Advanced

- Electron-Withdrawing Groups : Introduce -Cl or -CF at C4 to improve enzyme inhibition (e.g., kinase targets) by increasing electrophilicity .

- Lipophilicity Modifications : Replace methoxy with -OCF or add fluorine to boost blood-brain barrier penetration .

- Propyl Chain Optimization : Shorten to ethyl or elongate to butyl to balance solubility and target binding (logP <3.5 recommended) .

What in vitro methodologies assess the anticancer mechanism of this compound?

Q. Advanced

- Enzyme Inhibition Assays : Measure IC against topoisomerase II or histone deacetylases (HDACs) using fluorogenic substrates .

- Apoptosis Studies : Perform Annexin V/PI staining and caspase-3 activation assays in leukemia cells (e.g., Jurkat) .

- ROS Detection : Use DCFH-DA probes to quantify reactive oxygen species generation linked to cytotoxicity .

How does the methoxy group at C8 influence the compound’s electronic properties?

Basic

The -OCH group is electron-donating, increasing electron density at C8 via resonance. This stabilizes intermediates in substitution reactions (e.g., SNAr) and enhances π-π stacking with aromatic residues in protein targets . UV-Vis spectra show bathochromic shifts (λmax ~320 nm) compared to non-methoxy analogues .

What are the stability considerations for this compound under experimental conditions?

Q. Advanced

- Photodegradation : Protect from light (use amber vials) due to quinoline’s UV sensitivity. Monitor decomposition via HPLC .

- Oxidative Stability : Avoid strong oxidizers (e.g., HO) to prevent N-oxide formation. Use argon blankets during reactions .

- Storage : Lyophilize and store at -20°C under nitrogen; shelf life >6 months with <5% degradation .

How can SAR studies guide the design of this compound derivatives?

Q. Advanced

- Positional Effects : C2 propyl enhances membrane permeability, while C4 amino is critical for H-bonding with targets .

- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to predict bioactivity based on steric, electrostatic, and hydrophobic fields .

- Fragment Replacement : Replace quinoline with isoquinoline to assess ring size impact on selectivity .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced

- Matrix Interference : Use SPE (C18 cartridges) for plasma sample cleanup; validate recovery (>85%) via spike-recovery tests .

- Detection Limits : Achieve LOD 0.1 ng/mL via LC-MS/MS with MRM transitions (e.g., m/z 217 → 154) .

- Metabolite Identification : Employ HRMS/MS to detect hydroxylated or demethylated metabolites in liver microsomes .

How do solvent systems influence the compound’s reactivity in catalytic reactions?

Q. Advanced

- Polar Aprotic Solvents : DMF or DMSO enhance Pd-catalyzed cross-coupling (e.g., Suzuki) by stabilizing Pd intermediates .

- Proton Sensitivity : Avoid MeOH/EtOH in amination to prevent premature protonation of the amino group .

- Green Chemistry : Switch to cyclopentyl methyl ether (CPME) for lower toxicity and higher boiling points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.